molecular formula C24H19F2NO4 B13386704 (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,6-difluorophenyl)propanoic acid

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,6-difluorophenyl)propanoic acid

Cat. No.: B13386704
M. Wt: 423.4 g/mol
InChI Key: WNKYWXMLHBTJJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-2,6-Difluoro-L-Phenylalanine is a fluorinated derivative of phenylalanine, an essential amino acid. The incorporation of fluorine atoms into the phenylalanine structure enhances its chemical and biological properties, making it a valuable compound in various scientific fields. The fluorenylmethyloxycarbonyl (Fmoc) group is commonly used as a protective group in peptide synthesis, facilitating the incorporation of this modified amino acid into peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-2,6-Difluoro-L-Phenylalanine typically involves the introduction of fluorine atoms into the phenylalanine structure. One common method is the electrophilic fluorination of phenylalanine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The Fmoc group is then introduced through a reaction with fluorenylmethyloxycarbonyl chloride in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of Fmoc-2,6-Difluoro-L-Phenylalanine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Fmoc-2,6-Difluoro-L-Phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various fluorinated phenylalanine derivatives and peptides containing Fmoc-2,6-Difluoro-L-Phenylalanine. These products have enhanced stability, bioavailability, and unique chemical properties .

Scientific Research Applications

Chemistry

In chemistry, Fmoc-2,6-Difluoro-L-Phenylalanine is used as a building block for the synthesis of fluorinated peptides and proteins. Its incorporation into peptides can modulate their chemical properties, such as hydrophobicity, acidity, and stability .

Biology

In biological research, this compound is used to study protein-protein interactions, enzyme mechanisms, and protein folding. The presence of fluorine atoms can provide insights into the role of specific residues in protein function .

Medicine

In medicine, Fmoc-2,6-Difluoro-L-Phenylalanine is explored for its potential as a therapeutic agent. Its incorporation into peptide-based drugs can enhance their stability and bioavailability, making them more effective in treating diseases .

Industry

In the industrial sector, this compound is used in the development of novel materials, such as hydrogels and nanomaterials. Its unique properties make it suitable for applications in drug delivery, tissue engineering, and catalysis .

Mechanism of Action

The mechanism of action of Fmoc-2,6-Difluoro-L-Phenylalanine involves its interaction with specific molecular targets and pathways. The fluorine atoms can influence the electronic properties of the phenylalanine residue, affecting its interactions with other molecules. This can modulate enzyme activity, protein folding, and protein-protein interactions. The Fmoc group also plays a role in protecting the amino acid during peptide synthesis, ensuring its proper incorporation into peptides and proteins .

Comparison with Similar Compounds

Similar Compounds

  • Fmoc-4-Fluorophenylalanine
  • Fmoc-3,4,5-Trifluoro-L-Phenylalanine
  • Fmoc-2,6-Difluoro-Tyrosine
  • Fmoc-Pentafluoro-L-Phenylalanine

Uniqueness

Fmoc-2,6-Difluoro-L-Phenylalanine is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can significantly influence the compound’s chemical and biological properties, making it distinct from other fluorinated phenylalanine derivatives. Its unique properties make it valuable for specific applications in research and industry .

Properties

Molecular Formula

C24H19F2NO4

Molecular Weight

423.4 g/mol

IUPAC Name

3-(2,6-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C24H19F2NO4/c25-20-10-5-11-21(26)18(20)12-22(23(28)29)27-24(30)31-13-19-16-8-3-1-6-14(16)15-7-2-4-9-17(15)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)

InChI Key

WNKYWXMLHBTJJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=CC=C4F)F)C(=O)O

Origin of Product

United States

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